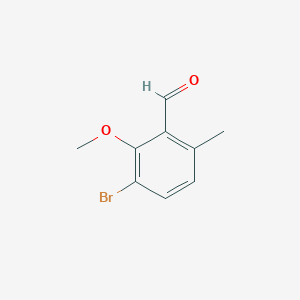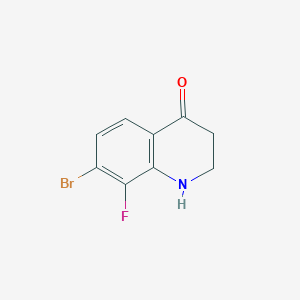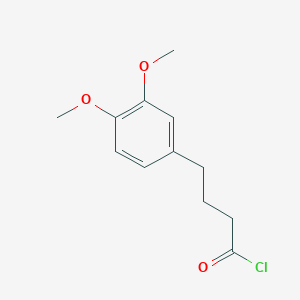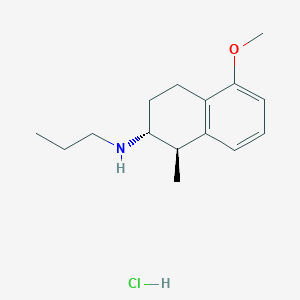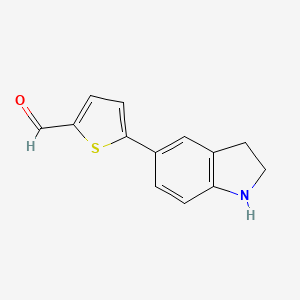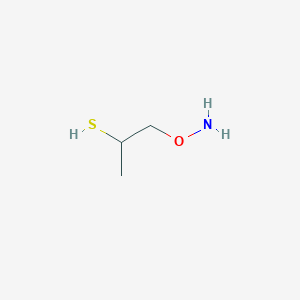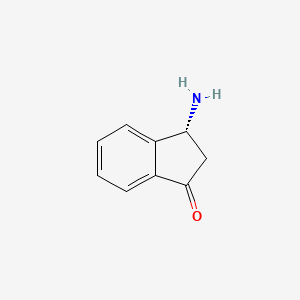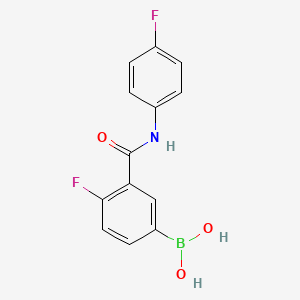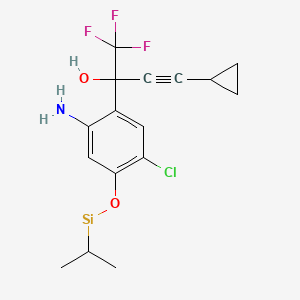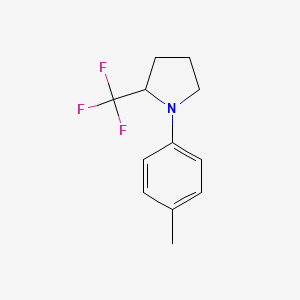
1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a p-tolyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with p-toluidine and trifluoroacetaldehyde.
Formation of Intermediate: p-Toluidine reacts with trifluoroacetaldehyde under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a base, such as sodium hydride, to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidines.
Applications De Recherche Scientifique
1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins. The p-tolyl group contributes to the compound’s stability and specificity in binding interactions.
Comparaison Avec Des Composés Similaires
- 1-(p-Tolyl)-2-(difluoromethyl)pyrrolidine
- 1-(p-Tolyl)-2-(trifluoromethyl)piperidine
- 1-(p-Tolyl)-2-(trifluoromethyl)azetidine
Comparison: 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both a p-tolyl group and a trifluoromethyl group on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, compared to similar compounds. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Propriétés
Numéro CAS |
1416374-57-6 |
|---|---|
Formule moléculaire |
C12H14F3N |
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C12H14F3N/c1-9-4-6-10(7-5-9)16-8-2-3-11(16)12(13,14)15/h4-7,11H,2-3,8H2,1H3 |
Clé InChI |
ZEOXSPWBGRUKQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCCC2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



